3-Bromo-5-chlorobenzamide chemical properties
3-Bromo-5-chlorobenzamide chemical properties
An In-depth Technical Guide to 3-Bromo-5-chlorobenzamide: Properties, Synthesis, and Applications
Introduction
3-Bromo-5-chlorobenzamide is a halogenated aromatic amide that serves as a highly versatile building block in modern synthetic chemistry. Its molecular architecture, featuring a benzamide core substituted with two distinct halogen atoms—bromine and chlorine—at the meta positions, provides a unique platform for constructing complex molecular frameworks. The differential reactivity of the bromo and chloro substituents, combined with the hydrogen-bonding capabilities of the amide group, makes this compound a valuable intermediate in the fields of pharmaceutical and agrochemical research.[1][2]
This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 3-Bromo-5-chlorobenzamide. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for the design and synthesis of novel bioactive molecules and advanced materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of 3-Bromo-5-chlorobenzamide.
Core Chemical Properties
The essential identification and physical property data for 3-Bromo-5-chlorobenzamide are summarized below. This information is critical for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 933671-77-3 | [1][3][4] |
| Molecular Formula | C₇H₅BrClNO | [1][3] |
| Molecular Weight | 234.48 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [1][4] |
| pKa (Predicted) | 14.78 ± 0.50 | [3] |
| Topological Polar Surface Area | 43.1 Ų | [3] |
| InChI Key | IBHVBQAJVLFFCH-UHFFFAOYSA-N | [3][4] |
Spectroscopic Characterization
While empirical spectral data is not widely published, the structure of 3-Bromo-5-chlorobenzamide allows for the confident prediction of its spectroscopic signatures, which are essential for identity confirmation and purity assessment.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the aromatic ring will appear as multiplets (e.g., triplets or doublets of doublets) due to spin-spin coupling. The two protons of the primary amide (-CONH₂) will typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The carbonyl carbon signal will be the most downfield (typically δ 165-175 ppm). The carbons bonded to the electronegative halogen atoms (bromine and chlorine) will also exhibit characteristic shifts.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Key expected vibrational frequencies include:
-
N-H Stretch : Two distinct bands in the range of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretch (Amide I) : A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II) : A band in the region of 1600-1650 cm⁻¹.
-
C-Br/C-Cl Stretch : Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.
-
-
Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) that is highly diagnostic for confirming the compound's elemental composition.
Synthesis and Reactivity
Proposed Synthetic Pathway
3-Bromo-5-chlorobenzamide is readily synthesized from its corresponding carboxylic acid, 3-bromo-5-chlorobenzoic acid, which is commercially available.[5] The conversion of a carboxylic acid to a primary amide is a fundamental and robust transformation in organic synthesis. A common and efficient method involves a two-step, one-pot procedure via an acyl chloride intermediate.
Protocol for Synthesis from 3-Bromo-5-chlorobenzoic Acid:
-
Activation Step (Acyl Chloride Formation) :
-
To a solution of 3-bromo-5-chlorobenzoic acid (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane or THF) containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).
-
Causality: Thionyl chloride or oxalyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, which readily reacts with nucleophiles like ammonia. DMF acts as a catalyst for this transformation.
-
-
Amination Step :
-
The resulting crude acyl chloride solution is cooled to 0 °C.
-
Aqueous ammonium hydroxide (a source of ammonia, NH₃) is added slowly and cautiously to the reaction mixture. An excess is used to neutralize the HCl byproduct and drive the reaction to completion.
-
The mixture is stirred vigorously for an additional 1-2 hours.
-
Causality: The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the stable amide bond.
-
-
Workup and Purification :
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude solid product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 3-bromo-5-chlorobenzamide.
-
Chemical Reactivity
The synthetic utility of 3-Bromo-5-chlorobenzamide stems from the distinct reactivity of its functional groups:
-
Halogen Substituents : The key feature of this molecule is the presence of two different halogens. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This differential reactivity allows for selective, sequential functionalization . A reaction can be performed at the bromine position while leaving the chlorine atom intact for a subsequent, different coupling reaction. This capability is invaluable for building molecular diversity and complexity from a single starting material.[1]
-
Amide Group : The primary amide is a stable functional group but can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. It can also be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions or dehydrated to a nitrile.
Applications in Research and Drug Development
3-Bromo-5-chlorobenzamide is not typically an end-product but rather a crucial intermediate. Its structure is a scaffold for creating more elaborate molecules with specific biological or material properties.
-
Pharmaceutical Synthesis : The molecule is widely employed in medicinal chemistry to design and synthesize novel drug candidates.[1] The benzamide scaffold itself is a well-established pharmacophore found in many approved drugs. By using cross-coupling reactions at the bromo and/or chloro positions, medicinal chemists can systematically introduce various substituents to explore the structure-activity relationship (SAR) of a potential drug. It is particularly noted for its use in developing candidates targeting central nervous system (CNS) disorders.[1]
-
Agrochemical Development : In the agrochemical industry, it serves as a starting material for active ingredients in herbicides and other crop protection agents.[1][6] The specific arrangement of its functional groups allows for the creation of molecules with targeted biological activity against pests and weeds.
Safety and Handling
Proper handling of 3-Bromo-5-chlorobenzamide is essential to ensure laboratory safety. The following information is derived from available safety data sheets (SDS).
| Hazard Category | GHS Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Source:[4]
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes.[4]
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Recommended storage temperatures are often room temperature or refrigerated (2-8°C) to ensure long-term stability.[1][4]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
3-Bromo-5-chlorobenzamide stands out as a strategic and powerful intermediate in synthetic chemistry. Its primary value lies in the differential reactivity of its two halogen atoms, which enables chemists to perform sequential cross-coupling reactions to build molecular complexity in a controlled manner. This feature, combined with the presence of the biologically relevant benzamide core, makes it an indispensable tool in the pipeline for discovering and developing new pharmaceuticals and agrochemicals. A firm grasp of its physicochemical properties, synthetic routes, and safety protocols is crucial for any scientist aiming to unlock its full synthetic potential.
References
-
PubChem. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]
